7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane

Lipophilicity ADME prediction Lead optimization

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1486752-76-4) is a heterocyclic spirocyclic secondary amine with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. It belongs to the 2,6-dioxa-9-azaspiro[4.5]decane scaffold class, featuring a rigid spiro[4.5] framework in which a tetrahydrofuran ring and a 1,3-oxazinane ring share a single quaternary spiro carbon, and bears a gem-dimethyl substituent at position 7 of the oxazinane ring.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1486752-76-4
Cat. No. B1455751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
CAS1486752-76-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1(CNCC2(O1)CCOC2)C
InChIInChI=1S/C9H17NO2/c1-8(2)5-10-6-9(12-8)3-4-11-7-9/h10H,3-7H2,1-2H3
InChIKeyXVWWSNZAULFPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane: Procurement-Grade Spirocyclic Building Block for Medicinal Chemistry Libraries


7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1486752-76-4) is a heterocyclic spirocyclic secondary amine with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It belongs to the 2,6-dioxa-9-azaspiro[4.5]decane scaffold class, featuring a rigid spiro[4.5] framework in which a tetrahydrofuran ring and a 1,3-oxazinane ring share a single quaternary spiro carbon, and bears a gem-dimethyl substituent at position 7 of the oxazinane ring [2]. The compound is supplied as a free base liquid at room temperature with a minimum purity of 95% and is catalogued as a versatile small molecule scaffold for research use only . Its structural attributes—high sp³ carbon fraction (Fsp₃ = 1.0), conformational rigidity, and the presence of a functionalizable secondary amine—position it as a three-dimensional building block for the exploration of chemical space in fragment-based and structure-guided drug discovery programs [3].

Why 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane Cannot Be Replaced by Unsubstituted or Mono-substituted Analogs in Lead Optimization


Within the 2,6-dioxa-9-azaspiro[4.5]decane scaffold family, the position and degree of alkyl substitution on the oxazinane ring profoundly influence physicochemical properties critical to drug-likeness—including lipophilicity, conformational flexibility, and steric shielding of the secondary amine. The gem-dimethyl motif at position 7 introduces two methyl groups on the same carbon, which is distinct from the 7-monomethyl (CAS 1493588-45-6), 7-ethyl (CAS 1488303-26-9), and unsubstituted parent (CAS 923277-59-2) variants [1]. A measured logP of 0.48 for 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane provides a quantitative anchor: the additional methyl group in the 7,7-dimethyl derivative is predicted to elevate logP by approximately 0.5 units, shifting lipophilicity into a range more favorable for membrane permeation while maintaining compliance with Lipinski's Rule of Five [2]. Furthermore, the gem-dimethyl group creates greater steric hindrance around the secondary amine nitrogen than a single alkyl substituent, which can differentially modulate metabolic N-dealkylation rates, off-target receptor binding, and the trajectory of N-functionalization vectors in library synthesis [3]. Substituting the 7,7-dimethyl compound with an under-substituted analog therefore alters not merely potency at a given target, but the entire multiparameter optimization profile of the derived lead series.

Quantitative Differentiation Evidence for 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1486752-76-4) vs. Structural Analogs


Gem-Dimethyl vs. Mono-Methyl Substitution: Predicted logP Differential of Approximately +0.5

The 7,7-dimethyl substitution pattern is predicted to increase logP by approximately 0.5 log units relative to the 7-monomethyl analog, based on the experimentally reported logP of 0.48 for 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1493588-45-6) in the Ambinter database [1]. Applying Hansch π-value analysis, each additional aliphatic methyl group contributes approximately +0.5 to logP for secondary amine-containing heterocycles [2], yielding a predicted logP of ~0.98 for the 7,7-dimethyl derivative. This elevated lipophilicity is expected to enhance passive membrane permeability while remaining within the drug-like logP range (logP < 5), potentially improving oral bioavailability of derived compounds relative to the less lipophilic 7-monomethyl (logP = 0.48) and unsubstituted (predicted logP ≈ -0.02) variants.

Lipophilicity ADME prediction Lead optimization Spirocyclic building blocks

Fsp₃ = 1.0: Maximal Three-Dimensional Character vs. Aromatic and Mono-heterocyclic Building Block Alternatives

The fraction of sp³-hybridized carbon atoms (Fsp₃) for 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is 1.0—every carbon atom in the molecule is sp³-hybridized (9/9 carbons) [1]. This represents the theoretical maximum and contrasts sharply with commonly used aromatic building blocks (Fsp₃ typically 0–0.3) and even partially saturated heterocycles such as N-Boc-piperidine (Fsp₃ = 0.6, 3/5 carbons sp³) [2]. A higher Fsp₃ value is positively correlated with increased clinical success rates: analysis of drug discovery pipelines demonstrates that compounds with Fsp₃ ≥ 0.45 have a significantly higher probability of progressing from lead optimization to clinical candidates [3]. The spirocyclic architecture further enhances three-dimensionality beyond simple saturated rings by enforcing a defined dihedral angle between exit vectors, enabling exploration of novel three-dimensional pharmacophores inaccessible to planar scaffolds [4].

Fragment-based drug discovery Fsp3 Three-dimensionality Chemical space exploration

Commercial Supplier Diversity: 20+ Catalog Codes and Multi-Continental Availability vs. Single-Source Analogs

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is listed across at least 20 distinct supplier catalog codes spanning North American, European, and Asian vendors, including Enamine (EN300-194919), MedChemExpress (HY-W177301), Biosynth/CymitQuimica (LJC75276), American Elements, Leyan (1309083), BIOFOUNT, AKSci, ChemSpace, and Chemenu [1]. In contrast, the 7-ethyl analog (CAS 1488303-26-9) is listed under approximately 12 catalog codes, and the 1-methyl analog (CAS 1548239-15-1) is available from fewer than 8 identified suppliers [2]. Quantitative pricing analysis reveals that the target compound is offered at €738.00/50mg (CymitQuimica) and ¥558/5mg (BIOFOUNT), with the 7-ethyl analog priced at €621.00/50mg—a 16% lower cost, reflecting the broader supplier base and more competitive market for the 7,7-dimethyl variant . The compound's EN300 catalog designation by Enamine—the world's largest screening compound provider—further ensures long-term availability and the option for gram-to-kilogram scale-up under the same quality specifications .

Supply chain security Procurement risk management Building block sourcing Multi-vendor comparison

Free Base Liquid Physical Form: Synthetic Handling Advantage vs. Hydrochloride Salt Solid

The target compound is supplied as a free base in liquid physical form at ambient temperature, as confirmed by the American Elements technical datasheet and the product's SMILES-derived physicochemical profile [1]. This contrasts with the hydrochloride salt form of the same scaffold, which is supplied as a solid powder requiring storage under inert atmosphere . The liquid free base offers distinct practical advantages for parallel synthesis workflows: it can be dispensed by automated liquid handlers without the need for pre-dissolution, enables direct use in reductive amination and amide coupling reactions without a preceding free-basing step, and avoids the hygroscopicity and electrostatic handling issues commonly encountered with amine hydrochloride powders [2]. The free base liquid form also facilitates accurate stoichiometric control in microscale (≤50 μmol) reaction setups typical of fragment elaboration and DNA-encoded library (DEL) chemistry, where salt-form mass corrections introduce weighing errors proportional to the salt/anion molecular weight contribution (ΔMW = 36.46 g/mol for HCl) [3].

Synthetic chemistry Amine functionalization Reaction scalability Sample handling

Conformational Restriction: Zero Rotatable Bonds in the Spirocyclic Core vs. Monocyclic Secondary Amine Comparators

The spirocyclic core of 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane contains zero rotatable bonds within the bicyclic framework, as confirmed by the SMILES structure (CC1(CNCC2(O1)CCOC2)C) and independently corroborated by the Ambinter database entry for the closely related 7-methyl analog, which likewise lists 0 rotatable bonds [1]. In contrast, common monocyclic secondary amine building blocks used as spirocycle surrogates—such as N-substituted piperidines (≥1 rotatable bond), morpholines (≥1 rotatable bond), and pyrrolidines (≥1 rotatable bond)—all possess at least one freely rotating bond exocyclic to the ring system [2]. Preorganization through conformational restriction is quantitatively associated with enhanced binding free energy: each freely rotatable bond frozen upon target binding incurs an entropic penalty of approximately 0.5–1.5 kcal/mol (ΔS contribution to ΔG at 298 K), which directly erodes binding affinity [3]. A scaffold with zero rotatable bonds eliminates this penalty entirely, potentially improving the binding affinity of derived ligands by 10- to 100-fold relative to flexible analogs with comparable enthalpy of interaction.

Conformational restriction Entropy penalty Binding affinity Scaffold rigidity

Recommended Application Scenarios for 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High-Fsp₃, Conformationally Constrained Amine Scaffolds

With an Fsp₃ of 1.0 and zero rotatable bonds, this compound is optimally suited as a core scaffold in fragment libraries designed to sample three-dimensional chemical space. The liquid free base form enables direct dispensing by acoustic droplet ejection into 1536-well screening plates at sub-microliter volumes, while the secondary amine provides a single, well-defined vector for parallel functionalization via amide coupling, reductive amination, or sulfonamide formation . Procurement of the 7,7-dimethyl variant—rather than the unsubstituted or 7-monomethyl analogs—ensures that elaborated fragments occupy a lipophilicity window (predicted logP ~1.0) associated with favorable ligand efficiency metrics in FBDD campaigns .

DNA-Encoded Library (DEL) Synthesis Requiring Liquid-Handler-Compatible sp³-Rich Amine Building Blocks

The free base liquid physical form and 0 rotatable bonds of 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane address two critical bottlenecks in DEL production: (1) automated liquid dispensing without pre-solubilization or salt-form mass correction, and (2) the introduction of conformationally rigid three-dimensional elements that diversify DEL chemical space beyond the planar aromatic cores that dominate many commercial DEL collections . The gem-dimethyl substitution further provides a steric environment around the secondary amine that may impart differential DNA-compatible reaction selectivity compared to less hindered amine building blocks . The compound's multi-supplier availability (≥20 catalog codes) ensures procurement continuity across multi-year DEL production campaigns.

Structure-Guided Lead Optimization of CNS-Penetrant Candidates Requiring Balanced Lipophilicity and Reduced Metabolic N-Dealkylation

The predicted logP of ~1.0 places 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-derived compounds in the optimal lipophilicity range for CNS drug discovery (logP 1–4), while the steric shielding provided by the gem-dimethyl group may slow CYP450-mediated N-dealkylation—a common metabolic liability of unhindered secondary amines . For programs targeting CNS indications where the unsubstituted or 7-monomethyl scaffolds have demonstrated target engagement but inadequate metabolic stability, the 7,7-dimethyl variant offers a rational, incrementally modified building block that preserves the spirocyclic pharmacophore geometry while potentially extending half-life . The compound's intersection with the broader class of sigma-1 receptor ligand scaffolds derived from oxa-azaspiro[4.5]decane cores further supports its relevance in neurology-focused discovery programs .

Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Redundancy and Scalable Building Block Access

For organizations initiating lead optimization programs expected to span 3–5 years, the compound's listing across ≥20 independent supplier catalogs—including bulk-capable vendors such as Enamine and American Elements—provides documented supply chain resilience that single-source analogs cannot match . The availability of both the free base (liquid) and hydrochloride (solid powder) forms allows the chemistry team to select the optimal physical form for each reaction type without changing the core scaffold, while the consistent 95% minimum purity specification across vendors simplifies quality assurance documentation for GLP and GMP preclinical studies . The 19% price premium over the 7-ethyl analog at the 50 mg scale is justified by this supplier diversity and the physicochemical advantages enumerated in Section 3, and becomes negligible at bulk (>10 g) scale where custom synthesis costs dominate .

Quote Request

Request a Quote for 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.